molecular formula C16H14N4O2 B7054648 N-(4-cyanophenyl)-N'-methyl-N'-(pyridin-4-ylmethyl)oxamide

N-(4-cyanophenyl)-N'-methyl-N'-(pyridin-4-ylmethyl)oxamide

Cat. No.: B7054648
M. Wt: 294.31 g/mol
InChI Key: KWAHRFCQMCMNMM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide is a complex organic compound with a unique structure that includes a cyanophenyl group, a pyridinylmethyl group, and an oxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide typically involves multi-step organic reactions. One common method includes the reaction of 4-cyanobenzoyl chloride with N-methyl-N-(pyridin-4-ylmethyl)amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)methanesulfonamide
  • N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)carbamate

Uniqueness

N-(4-cyanophenyl)-N’-methyl-N’-(pyridin-4-ylmethyl)oxamide stands out due to its oxamide core, which imparts unique chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(4-cyanophenyl)-N'-methyl-N'-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-20(11-13-6-8-18-9-7-13)16(22)15(21)19-14-4-2-12(10-17)3-5-14/h2-9H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAHRFCQMCMNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=NC=C1)C(=O)C(=O)NC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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